4-(4-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline
CAS No.:
Cat. No.: VC20305628
Molecular Formula: C36H27N
Molecular Weight: 473.6 g/mol
* For research use only. Not for human or veterinary use.
![4-(4-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline -](/images/structure/VC20305628.png)
Specification
Molecular Formula | C36H27N |
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Molecular Weight | 473.6 g/mol |
IUPAC Name | 4-(4-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline |
Standard InChI | InChI=1S/C36H27N/c1-3-9-27(10-4-1)28-15-17-29(18-16-28)30-19-23-33(24-20-30)37-34-25-21-32(22-26-34)36-14-8-7-13-35(36)31-11-5-2-6-12-31/h1-26,37H |
Standard InChI Key | PROMDXRVIZLPSG-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=C(C=C4)C5=CC=CC=C5C6=CC=CC=C6 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
4-(4-Phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline features a central aniline moiety substituted with two distinct phenylphenyl groups. The 4-(4-phenylphenyl) group attaches to the para position of the aniline’s benzene ring, while the N-[4-(2-phenylphenyl)phenyl] substituent modifies the amine nitrogen. This arrangement creates a planar, conjugated system that enhances electronic delocalization, a critical feature for optoelectronic applications.
Spectral Characterization
Key spectral data inferred from related compounds include:
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¹H NMR: Aromatic proton signals between δ 6.8–7.8 ppm, with splitting patterns indicating para-substitution .
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IR Spectroscopy: N-H stretching vibrations near 3400 cm⁻¹ and C=C aromatic vibrations at 1600 cm⁻¹.
Palladium-Catalyzed Cross-Coupling
The synthesis of 4-(4-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline likely employs Suzuki-Miyaura coupling, a method validated for analogous terphenylamines. A representative pathway involves:
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Borylation of 4-bromoaniline: Reaction with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂.
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Coupling with aryl halides: Sequential reactions with 4-bromobiphenyl and 2-phenylbromobenzene under refluxing toluene, using Pd(PPh₃)₄ as a catalyst.
Reaction conditions typically require:
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Temperature: 80–110°C
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Solvent: Toluene or dioxane
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Base: K₂CO₃ or NaOEt.
Challenges in Purification
Due to the compound’s high hydrophobicity, purification often necessitates column chromatography with hexane/ethyl acetate gradients, followed by recrystallization from dichloromethane/methanol .
Physicochemical Properties
Thermal Stability
Terphenylamines exhibit elevated melting points due to strong intermolecular π-π interactions. For instance, 4-(4-phenylphenyl)aniline melts at 201°C , while bulkier derivatives like N-(4-naphthalen-2-ylphenyl)-4-(4-phenylphenyl)aniline show decomposition temperatures exceeding 300°C. These data suggest that 4-(4-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline likely demonstrates similar thermal robustness, making it suitable for high-temperature processing in device fabrication.
Electronic and Optical Properties
Conjugation and Charge Transport
The extended π-system in 4-(4-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline facilitates efficient hole transport, a property exploited in organic light-emitting diodes (OLEDs). Density functional theory (DFT) calculations on similar terphenylamines reveal HOMO levels near -5.2 eV, aligning well with common electrode materials like indium tin oxide (ITO).
Luminescence Behavior
When incorporated into emissive layers, terphenylamines exhibit blue fluorescence (λem ≈ 450 nm) with quantum yields up to 0.65, as observed in N-(4-naphthalen-2-ylphenyl)-4-(4-phenylphenyl)aniline derivatives. This positions the compound as a candidate for blue OLED emitters, though stability under operational conditions remains a concern.
Applications in Advanced Materials
OLED Fabrication
In multilayer OLED architectures, 4-(4-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline serves as a hole-transporting material (HTM). Devices incorporating analogous terphenylamines demonstrate:
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Turn-on voltages: 3.2–3.8 V
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Luminance efficiency: 12–15 cd/A
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Operational lifetimes: >500 hours at 100 cd/m².
Organic Photovoltaics (OPVs)
As a donor material in bulk heterojunction solar cells, the compound’s broad absorption spectrum (300–400 nm) complements fullerene acceptors like PC₇₁BM. Reported power conversion efficiencies for terphenylamine-based OPVs reach 4.5% under AM1.5G illumination.
Sensors and Catalysis
The amine functionality enables covalent grafting onto metal oxide surfaces (e.g., TiO₂, ZnO), creating hybrid materials for gas sensing and photocatalysis. For example, TiO₂ modified with terphenylamines shows enhanced response to NO₂ at concentrations as low as 10 ppb.
Challenges and Future Directions
Stability Issues
Despite promising optoelectronic performance, terphenylamines face challenges such as:
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Photo-oxidation: Degradation under prolonged UV exposure, leading to quenched luminescence.
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Thermal decomposition: Evaporation during vacuum deposition limits use in thermally evaporated devices.
Synthetic Optimization
Future research should prioritize:
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Greener solvents: Replacing toluene with cyclopentyl methyl ether (CPME) to reduce environmental impact.
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Direct C-H arylation: Bypassing pre-functionalized substrates to streamline synthesis.
Novel Derivatives
Introducing electron-withdrawing groups (e.g., -CF₃, -CN) could lower HOMO levels, improving air stability and charge injection efficiency. Computational modeling suggests that fluorinated derivatives may achieve hole mobilities exceeding 0.1 cm²/V·s.
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